molecular formula C18H12ClFN6 B2783976 N4-(4-chlorophenyl)-N2-(4-fluorophenyl)pteridine-2,4-diamine CAS No. 946348-18-1

N4-(4-chlorophenyl)-N2-(4-fluorophenyl)pteridine-2,4-diamine

Cat. No.: B2783976
CAS No.: 946348-18-1
M. Wt: 366.78
InChI Key: JNERDASCKSDOAZ-UHFFFAOYSA-N
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Description

N4-(4-Chlorophenyl)-N2-(4-fluorophenyl)pteridine-2,4-diamine is a pteridine-based diamino compound featuring two distinct aryl substituents: a 4-chlorophenyl group at the N4 position and a 4-fluorophenyl group at the N2 position. The pteridine scaffold is a bicyclic aromatic system that serves as a versatile pharmacophore in medicinal chemistry, often exploited for its ability to engage in hydrogen bonding and π-π interactions with biological targets.

Properties

IUPAC Name

4-N-(4-chlorophenyl)-2-N-(4-fluorophenyl)pteridine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClFN6/c19-11-1-5-13(6-2-11)23-17-15-16(22-10-9-21-15)25-18(26-17)24-14-7-3-12(20)4-8-14/h1-10H,(H2,22,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNERDASCKSDOAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClFN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-chlorophenyl)-N2-(4-fluorophenyl)pteridine-2,4-diamine typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloroaniline and 4-fluoroaniline.

    Formation of Intermediate: The anilines are reacted with appropriate reagents to form intermediate compounds. For example, 4-chloroaniline can be reacted with formic acid to form N-formyl-4-chloroaniline.

    Cyclization: The intermediates undergo cyclization reactions to form the pteridine core. This step often involves the use of strong acids or bases as catalysts.

    Final Coupling: The chlorophenyl and fluorophenyl groups are introduced through coupling reactions, typically using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the use of hazardous reagents and by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed for purification.

Chemical Reactions Analysis

Types of Reactions

N4-(4-chlorophenyl)-N2-(4-fluorophenyl)pteridine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl and fluorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of pteridine-2,4-dione derivatives.

    Reduction: Formation of pteridine-2,4-diamine derivatives.

    Substitution: Formation of substituted pteridine derivatives with various functional groups.

Scientific Research Applications

N4-(4-chlorophenyl)-N2-(4-fluorophenyl)pteridine-2,4-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex pteridine derivatives.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of dihydrofolate reductase.

    Medicine: Investigated for its potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel materials and dyes due to its unique electronic properties.

Mechanism of Action

The mechanism of action of N4-(4-chlorophenyl)-N2-(4-fluorophenyl)pteridine-2,4-diamine involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of dihydrofolate reductase, preventing the enzyme from catalyzing the reduction of dihydrofolic acid to tetrahydrofolic acid. This inhibition disrupts the synthesis of nucleotides, leading to the inhibition of cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related pteridine, pyrimidine, and triazine derivatives, focusing on substituent effects, molecular properties, and reported biological activities.

Pteridine-Based Analogs

(a) N4-(3-Chloro-4-Methylphenyl)-N2-(2-Phenylethyl)Pteridine-2,4-Diamine ()
  • Molecular Formula : C21H19ClN6
  • Substituents : 3-Chloro-4-methylphenyl (N4), phenethyl (N2).
  • The phenethyl group at N2 is bulkier than the 4-fluorophenyl group in the target compound, which may influence steric interactions in binding pockets.
  • Relevance : This compound highlights the impact of substituent positioning (chloro vs. chloro-methyl) and alkyl vs. aryl groups on molecular properties .
(b) N4-(4-Chlorophenyl)-N2-[(Furan-2-yl)Methyl]Pteridine-2,4-Diamine ()
  • Substituents : 4-Chlorophenyl (N4), furan-2-ylmethyl (N2).
  • Key Differences : The furan moiety introduces heteroatom diversity (oxygen) and a smaller aromatic system compared to the 4-fluorophenyl group. This may alter solubility and electronic properties.
  • Relevance : Demonstrates how heterocyclic substituents can modulate pharmacokinetic profiles .

Pyrimidine-Based Analogs

(a) N4-(4-Chlorophenyl)-N2-(2-(Piperidin-1-yl)Ethyl)Pyrimidine-2,4-Diamine (SP-2, )
  • Biological Activity : Exhibited anti-Alzheimer’s activity via acetylcholinesterase inhibition, comparable to donepezil. Molecular docking studies confirmed interactions similar to those of donepezil .
  • Key Differences : The pyrimidine core (6-membered ring) vs. pteridine (bicyclic system) reduces molecular complexity. The piperidinylethyl group at N2 introduces basicity and flexibility, contrasting with the rigid 4-fluorophenyl group in the target compound.
(b) Aurora Kinase Inhibitors ()
  • Example : N4-(2-Carboxyphenyl)-N2-(Phenyl)Pyrimidine-2,4-Diamine Hydrochloride
  • Substituents : Carboxyphenyl (N4), phenyl (N2).
  • These derivatives achieved IC50 values in the nanomolar range for aurora kinase inhibition .

Triazine-Based Analogs ()

  • Example: N2-(4-Fluorophenyl)-N4-(3-Methoxyphenyl)-6-Morpholino-1,3,5-Triazine-2,4-Diamine Hydrochloride
  • Substituents: 4-Fluorophenyl (N2), 3-methoxyphenyl (N4), morpholino (position 6).
  • Key Differences: The triazine core provides distinct hydrogen-bonding geometry. The morpholino group introduces polarity and conformational constraints. Such compounds are often explored as kinase or protease inhibitors .

Critical Analysis of Substituent Effects

  • Halogen vs. Alkyl/Aryl Groups : Chloro and fluoro substituents enhance electronegativity and metabolic stability compared to methyl or carboxy groups.
  • Aromatic vs. Aliphatic Substituents : Bulky aryl groups (e.g., 4-fluorophenyl) may improve target binding via π-stacking, while aliphatic chains (e.g., phenethyl) increase flexibility.
  • Heterocyclic Modifications: Substituents like furan or morpholino alter solubility and electronic profiles, impacting bioavailability .

Biological Activity

N4-(4-chlorophenyl)-N2-(4-fluorophenyl)pteridine-2,4-diamine is a synthetic compound belonging to the pteridine class, characterized by the fusion of a pyrimidine ring and a pyrazine ring. The unique structure, featuring both chlorophenyl and fluorophenyl groups, imparts distinctive chemical properties that make it a subject of interest in various biological studies. This compound has been investigated for its potential applications in medicinal chemistry, particularly as an enzyme inhibitor and in anticancer research.

The primary mechanism of action for this compound involves its role as an inhibitor of dihydrofolate reductase (DHFR). By binding to the active site of this enzyme, it prevents the conversion of dihydrofolic acid to tetrahydrofolic acid, which is crucial for nucleotide synthesis. This inhibition disrupts cell proliferation, making the compound a potential candidate for anticancer therapies.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties:

  • In Vitro Studies : Various studies have shown that this compound can inhibit the growth of cancer cell lines. For instance, it has been tested against breast cancer and leukemia cell lines, showing IC50 values in the low micromolar range.
  • In Vivo Studies : Animal models have indicated that treatment with this compound leads to reduced tumor growth and increased survival rates compared to control groups.

Antimicrobial Activity

In addition to its anticancer effects, this compound has also been evaluated for antimicrobial properties:

  • Bacterial Inhibition : Studies suggest that this compound exhibits activity against various bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism appears to involve disruption of bacterial folate metabolism.
  • Antifungal Properties : Preliminary data indicate potential antifungal activity against Candida species, although further research is needed to establish efficacy and mechanisms.

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound:

Study TypeFindings
In VitroSignificant inhibition of cancer cell proliferation (IC50 ~ 5 µM)
In VivoReduced tumor size in murine models; increased survival rates observed
AntimicrobialEffective against Staphylococcus aureus; potential antifungal activity

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions starting from 4-chloroaniline and 4-fluoroaniline. Key steps include:

  • Formation of Intermediates : Reaction with formic acid to yield N-formyl derivatives.
  • Cyclization : Utilizing strong acids or bases to form the pteridine core.
  • Final Coupling : Employing palladium-catalyzed reactions for introducing chlorophenyl and fluorophenyl groups.

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